molecular formula C20H26N4O B11100017 N'-benzyl-2-(4-methylpiperazin-1-yl)-N'-phenylacetohydrazide

N'-benzyl-2-(4-methylpiperazin-1-yl)-N'-phenylacetohydrazide

Cat. No.: B11100017
M. Wt: 338.4 g/mol
InChI Key: QNTQDUREXIEJQC-UHFFFAOYSA-N
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Description

N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a phenylacetohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the alkylation of 4-methylpiperazine with benzyl chloride to form N-benzyl-4-methylpiperazine. This intermediate is then reacted with phenylacetohydrazide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. For example, it has been studied as a potential anticonvulsant, where it may interact with neuronal voltage-sensitive sodium channels, inhibiting their activity and reducing seizure episodes .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-methylpiperazin-1-yl)acetamide
  • N-benzyl-2-(4-cyanophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N’-benzyl-2-(4-methylpiperazin-1-yl)-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N'-benzyl-2-(4-methylpiperazin-1-yl)-N'-phenylacetohydrazide

InChI

InChI=1S/C20H26N4O/c1-22-12-14-23(15-13-22)17-20(25)21-24(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,21,25)

InChI Key

QNTQDUREXIEJQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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